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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-nitroanisole

Cat. No.: B1526072 Get Quote

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-2-nitroanisole

Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the definitive

structure elucidation of 5-Bromo-4-methyl-2-nitroanisole. As a substituted nitroaromatic

compound, this molecule serves as a valuable model for illustrating the synergistic application

of modern analytical techniques in chemical research and drug development. This document

details the logical workflow, from establishing molecular weight and formula with Mass

Spectrometry (MS), identifying key functional groups via Infrared (IR) Spectroscopy, to mapping

the precise atomic connectivity using Nuclear Magnetic Resonance (NMR) Spectroscopy. The

protocols and data interpretation frameworks described herein are designed to be self-

validating, ensuring a high degree of confidence in the final structural assignment. This guide is

intended for researchers, analytical scientists, and professionals in the pharmaceutical and

chemical industries who require a robust methodology for characterizing novel chemical

entities.

Introduction
5-Bromo-4-methyl-2-nitroanisole is an organic compound built on a substituted anisole

framework.[1] Its structure incorporates a bromine atom, a methyl group, and a nitro group,

substituents that significantly influence its chemical reactivity and potential applications.[1]

Such halogenated and nitrated aromatic compounds are common precursors and

intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Given the critical
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importance of unambiguous molecular structure in determining a compound's function and

safety, a rigorous and systematic approach to its characterization is paramount.

The objective of this guide is to present a holistic and field-proven methodology for the

structure elucidation of 5-Bromo-4-methyl-2-nitroanisole. We will move beyond a simple

recitation of techniques to explain the causality behind the analytical workflow—demonstrating

how each piece of spectroscopic data contributes to a cohesive and irrefutable structural

conclusion.

Proposed Structure and Physicochemical
Properties
The hypothesized structure of the target compound is presented below, along with its key

identifying properties compiled from authoritative chemical databases.

Figure 1: Chemical Structure of 5-Bromo-4-methyl-2-nitroanisole

Property Value Source

IUPAC Name
1-bromo-5-methoxy-2-methyl-

4-nitrobenzene
PubChem[2]

CAS Number 1089281-86-6 CymitQuimica[1]

Molecular Formula C₈H₈BrNO₃ PubChem[2]

Molecular Weight 246.06 g/mol PubChem[2]

Appearance
Pale yellow to brown solid

(predicted)
CymitQuimica[1]

The Synergistic Analytical Workflow
Structure elucidation is not a linear process but an integrated one, where different analytical

techniques provide complementary information. The strength of a structural assignment lies in

the convergence of evidence from multiple, independent methods. Our approach begins with a

broad assessment of molecular weight and composition, narrows down to the identification of

functional groups, and culminates in the precise mapping of the atomic framework.
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Structure Elucidation Workflow

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Provides Molecular Formula
(C₈H₈BrNO₃)

Definitive Structure
(5-Bromo-4-methyl-2-nitroanisole)

Confirms MW & Br presence

NMR Spectroscopy (¹H, ¹³C)

Confirms Functional Groups
(-NO₂, C-O, etc.)

Maps C-H Framework
& Connectivity
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Molecular Ion (M⁺•)
m/z 245/247

- •CH₃ - •NO₂ - •OCH₃

[M - CH₃]⁺
m/z 230/232

[M - NO₂]⁺
m/z 199/201

[M - OCH₃]⁺
m/z 214/216

Click to download full resolution via product page

Caption: Key fragmentation pathways for 5-Bromo-4-methyl-2-nitroanisole.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
Expertise & Causality: While MS gives us the formula, IR spectroscopy provides rapid

confirmation of the chemical "families" present. Its power lies in identifying specific covalent

bonds based on their vibrational frequencies. For this molecule, the nitro group (-NO₂) provides

an unmistakable and intense signature, offering a high-confidence checkpoint.

Experimental Protocol: Attenuated Total Reflectance
(ATR-IR)

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal (typically diamond or germanium).

Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects

internally. At the point of reflection, an evanescent wave penetrates a short distance into the

sample. The sample absorbs energy at specific frequencies corresponding to its bond

vibrations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1526072?utm_src=pdf-body-img
https://www.benchchem.com/product/b1526072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrum Generation: The detector measures the attenuated IR beam, and a plot of

absorbance (or transmittance) versus wavenumber (cm⁻¹) is generated.

Data Interpretation and Validation
The IR spectrum is interpreted by correlating absorption bands with known vibrational

frequencies of functional groups. [3]The most diagnostic peaks for 5-Bromo-4-methyl-2-
nitroanisole are those of the nitro group.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~1530
N-O Asymmetric

Stretch

Aromatic Nitro (-NO₂)

**

Strong, unambiguous

evidence for the nitro

group.[4][5]

~1350
N-O Symmetric

Stretch

Aromatic Nitro (-NO₂)

**

Strong, second key

confirmation for the

nitro group.[5][6]

~3100-3000 C-H Aromatic Stretch Benzene Ring
Confirms the aromatic

core.

~2950-2850 C-H Aliphatic Stretch -CH₃, -OCH₃
Confirms methyl and

methoxy groups.

~1600 & ~1475 C=C Aromatic Stretch Benzene Ring

Supports the

presence of the

aromatic ring.

~1250
C-O Asymmetric

Stretch
Aryl-Alkyl Ether

Confirms the anisole

(methoxybenzene)

moiety.

The presence of the two very strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹

regions is considered definitive proof for the nitro functional group. [4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/product/b1526072?utm_src=pdf-body
https://www.benchchem.com/product/b1526072?utm_src=pdf-body
https://www.orgchemboulder.com/Spectroscopy/specttutor/nitro.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
http://openchemistryhelp.blogspot.com/2012/12/infrared-of-nitro-compounds.html
https://www.orgchemboulder.com/Spectroscopy/specttutor/nitro.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
Expertise & Causality: NMR is the ultimate tool for structure elucidation, providing a detailed

map of the carbon and hydrogen atom connectivity. [3]By analyzing chemical shifts (electronic

environment), integration (proton count), and coupling (neighboring protons), we can piece

together the exact arrangement of the atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a short

radiofrequency pulse is applied, and the resulting signal (Free Induction Decay) is recorded

and Fourier transformed. For ¹³C NMR, a similar process is used, often with proton

decoupling to simplify the spectrum into single lines for each unique carbon.

¹H NMR: Predicted Data and Interpretation
The ¹H NMR spectrum will account for all 8 protons in the molecule, grouped by their distinct

chemical environments.
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Predicted Shift
(δ, ppm)

Integration Multiplicity Assignment Rationale

~7.8 1H Singlet H-3

This proton is

ortho to the

strongly electron-

withdrawing nitro

group, causing a

significant

downfield shift. It

has no adjacent

protons, hence it

is a singlet.

~7.2 1H Singlet H-6

This proton is

ortho to the

bromine atom

and meta to the

nitro group. It is

less deshielded

than H-3. It has

no adjacent

protons, resulting

in a singlet.

~3.9 3H Singlet -OCH₃

Protons of a

methoxy group

typically appear

in this region.

The signal is a

singlet as there

are no adjacent

protons.

~2.4 3H Singlet -CH₃ Protons of a

methyl group

attached to an

aromatic ring

appear in this
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region. The

signal is a

singlet.

¹³C NMR: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, one for each unique

carbon atom in the molecule.

Predicted Shift (δ, ppm) Assignment Rationale

~158 C-1 (C-OCH₃)

The carbon attached to the

electronegative oxygen of the

methoxy group is significantly

deshielded and appears far

downfield.

~148 C-2 (C-NO₂)

The carbon attached to the

electron-withdrawing nitro

group is also strongly

deshielded.

~140 C-4 (C-CH₃)
Quaternary carbon attached to

the methyl group.

~130 C-6 Aromatic CH carbon.

~125 C-3

Aromatic CH carbon,

influenced by the adjacent

nitro group.

~115 C-5 (C-Br)

The carbon attached to

bromine (ipso-carbon) shows a

moderate shift.

~56 -OCH₃
The carbon of the methoxy

group.

~20 -CH₃
The carbon of the methyl

group attached to the ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Synthesis and Final Structure Confirmation
The definitive structural proof is achieved when all spectroscopic data converge to support a

single, unambiguous structure.

{
5-Bromo-4-methyl-2-nitroanisole | C₈H₈BrNO₃}

Mass Spectrometry

MW = 246.06

M⁺• at m/z 245/247

Confirms 1 Br atom

IR Spectroscopy

~1530 cm⁻¹ (asym)

~1350 cm⁻¹ (sym)

Confirms -NO₂ group

¹H NMR

2 Aromatic H (singlets)

1 -OCH₃ group (3H)

1 -CH₃ group (3H)

¹³C NMR

8 unique Carbon signals

C-O at ~158 ppm

C-NO₂ at ~148 ppm

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1526072#5-bromo-4-methyl-2-nitroanisole-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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